Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride
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Overview
Description
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the ethanamine moiety. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives with varying substituents. Examples include:
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory activities.
Tetrahydroisoquinoline: A structural analog with potential neuroprotective effects.
Uniqueness
Ethanamine, N,N-diethyl-2-(2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)ethoxy)-, dihydrochloride is unique due to its specific structural features, such as the diethylamino group and the dimethoxy isoquinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
126356-32-9 |
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Molecular Formula |
C21H36Cl2N2O3 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethoxy]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H34N2O3.2ClH/c1-7-23(8-2)10-12-26-11-9-18-17-14-20(25-6)19(24-5)13-16(17)15-21(3,4)22-18;;/h13-14H,7-12,15H2,1-6H3;2*1H |
InChI Key |
IZIFZSXCHQDJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C.Cl.Cl |
Origin of Product |
United States |
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